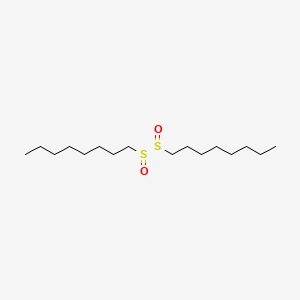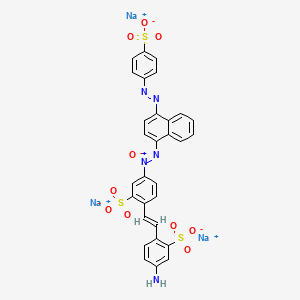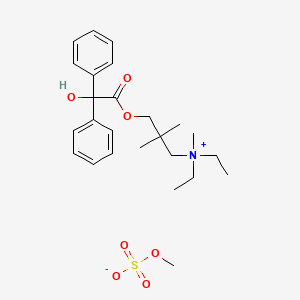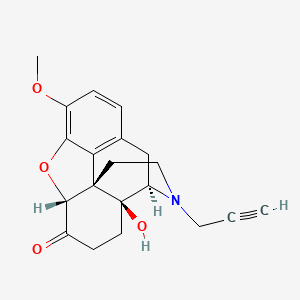![molecular formula C25H19N2NaO3 B13783813 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt CAS No. 93964-25-1](/img/structure/B13783813.png)
11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is a complex organic compound with a unique structure that includes a benzo[a]carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[a]carbazole core, followed by functionalization to introduce the 2-oxido, 4-methoxy, and 2-tolyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing agents for introducing the oxido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group, potentially using reagents like sodium borohydride.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a more highly oxidized benzo[a]carbazole derivative, while reduction could yield a simpler benzo[a]carbazole compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the benzo[a]carbazole core can interact with various biological molecules. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]carbazole: The core structure of the compound, which shares some chemical properties.
Methoxybenzo[a]carbazole: A similar compound with a methoxy group, but lacking the oxido and tolyl groups.
Tolylbenzo[a]carbazole: Another similar compound with a tolyl group, but lacking the oxido and methoxy groups.
Uniqueness
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxido group, in particular, allows for unique redox chemistry that is not observed in simpler benzo[a]carbazole derivatives.
Properties
CAS No. |
93964-25-1 |
|---|---|
Molecular Formula |
C25H19N2NaO3 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]-11H-benzo[a]carbazol-2-olate |
InChI |
InChI=1S/C25H20N2O3.Na/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28;/h3-13,26,28H,1-2H3,(H,27,29);/q;+1/p-1 |
InChI Key |
KIZZXOBTCFRJSD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)






![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
